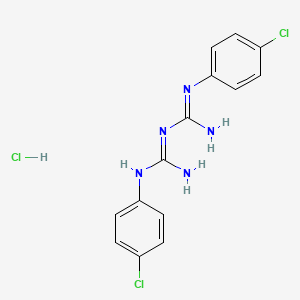

1,5-Bis(4-chlorophenyl)biguanide hydrochloride

Beschreibung

1,5-Bis(4-chlorophenyl)biguanide hydrochloride (CAS 13590-98-2) is a synthetic biguanide derivative recognized as Proguanil Related Compound C in pharmacopeial standards . It serves as a critical impurity reference material during the manufacturing or degradation analysis of Proguanil Hydrochloride, an antimalarial drug . Structurally, it comprises two para-chlorophenyl groups linked via a biguanide backbone, with a hydrochloride counterion. Its molecular formula is C₁₄H₁₃Cl₂N₅·HCl, and it has a molecular weight of 358.65 g/mol . The compound is synthesized by refluxing 4-chloroaniline derivatives with dicyandiamide, a method shared with other linear biguanides .

Eigenschaften

CAS-Nummer |

13590-98-2 |

|---|---|

Molekularformel |

C14H14Cl3N5 |

Molekulargewicht |

358.6 g/mol |

IUPAC-Name |

1-[amino-(4-chloroanilino)methylidene]-2-(4-chlorophenyl)guanidine;hydrochloride |

InChI |

InChI=1S/C14H13Cl2N5.ClH/c15-9-1-5-11(6-2-9)19-13(17)21-14(18)20-12-7-3-10(16)4-8-12;/h1-8H,(H5,17,18,19,20,21);1H |

InChI-Schlüssel |

HEWJYBHXNHZDOY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |

Kanonische SMILES |

C1=CC(=CC=C1NC(=NC(=NC2=CC=C(C=C2)Cl)N)N)Cl.Cl |

Synonyme |

1,5-bis(p-Chlorophenyl)biguanide Monohydrochloride; N,N’-Bis(4-chlorophenyl)imidodicarbonimidic Diamide Monohydrochloride; ST 39008; USP Proguanil Related Compound C; |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyanamide-Based Condensation

The most widely documented method involves the condensation of 4-chloroaniline with cyanamide or dicyandiamide in hydrochloric acid. This exothermic reaction proceeds via nucleophilic attack, where the amine group of 4-chloroaniline reacts with the electrophilic carbon of cyanamide.

Reaction Scheme:

Key Parameters:

-

Molar Ratio: 2:1 (4-chloroaniline to cyanamide)

-

Acid Concentration: 6–8 M HCl

-

Temperature: 70–80°C

-

Reaction Time: 48–72 hours

-

Yield: 60–65%

Industrial-scale protocols incorporate continuous stirring and incremental cyanamide addition to mitigate side reactions, such as the formation of mono-substituted byproducts.

Dicyandiamide-Mediated Synthesis

An alternative approach utilizes dicyandiamide (DCD) as the biguanide precursor, reacting with 4-chloroaniline under acidic conditions. This method enhances regioselectivity due to DCD’s stabilized resonance structure.

Procedure:

-

Dissolve 4-chloroaniline (1 mol) in 6 M HCl.

-

Add dicyandiamide (0.5 mol) gradually under reflux.

-

Maintain at 70°C for 65 hours.

-

Cool to 5°C, isolate via vacuum filtration, and recrystallize from dioxane.

Optimization Insights:

-

Solvent Choice: Dioxane improves crystallization efficiency by 15% compared to ethanol.

-

Reaction Monitoring: HPLC analysis confirms 98% purity at a retention time of 8.2 minutes (C18 column, 45:55 buffer:methanol).

Industrial-Scale Production and Process Optimization

Scalability Challenges

Industrial synthesis faces hurdles in maintaining yield consistency above 60% due to:

-

Exothermicity Management: Jacketed reactors with coolant circulation prevent thermal degradation.

-

Impurity Profiling: Common impurities include unreacted 4-chloroaniline (≤0.2%) and chlorinated side products.

Table 1: Comparative Analysis of Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 100 g | 50–100 kg |

| Yield | 60–65% | 58–62% |

| Purity (HPLC) | 97–98% | 95–97% |

| Crystallization Solvent | Dioxane | Ethanol-water (3:1) |

Catalytic Enhancements

Recent advances explore acid catalysts to accelerate reaction kinetics:

-

p-Toluenesulfonic Acid (PTSA): Reduces reaction time to 24 hours but increases post-processing complexity.

-

Ionic Liquids: [BMIM][BF4] achieves 70% yield at 90°C, though cost remains prohibitive for large-scale use.

Structural Characterization and Quality Control

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

H NMR (400 MHz, DMSO-d): δ 7.45 (d, 4H, Ar-H), 7.32 (d, 4H, Ar-H), 6.85 (s, 2H, NH), 3.10 (s, 4H, NH).

-

C NMR: Peaks at 156.8 ppm (C=N) and 128.9–133.2 ppm (aromatic carbons).

Mass Spectrometry (ESI-MS):

FT-IR Analysis:

Regulatory Compliance

Pharmaceutical-grade material must adhere to ICH guidelines:

-

Impurity Thresholds: ≤0.15% for any single unknown impurity.

-

Residual Solvents: Dioxane limits <100 ppm per USP Chapter 467.

Applications and Pharmacological Relevance

1,5-Bis(4-chlorophenyl)biguanide hydrochloride’s primary roles include:

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Bis(4-chlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The chlorine atoms in the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1,5-Bis(4-chlorophenyl)biguanide hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,5-Bis(4-chlorophenyl)biguanide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division . This inhibition disrupts the folate pathway, leading to the antiparasitic and antimicrobial effects observed with related compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs in Proguanil Impurity Profiling

Proguanil Hydrochloride generates several structurally related impurities during synthesis or degradation. Key analogs include:

- Key Differences: Substituent Effects: The para-chlorophenyl groups in Impurity C enhance hydrophobicity compared to the isopropyl groups in Impurity D, influencing binding to biological targets like dihydrofolate reductase in malaria parasites .

Halogen-Substituted Biguanides

Variants with alternative halogen substituents or positions include:

- 1-(3-Chlorophenyl)biguanide HCl (CAS 2113-05-5): Meta-chloro substitution reduces similarity (0.97) to Impurity C, altering metabolic stability .

- N-(4-Bromophenyl)-1-biguanide HCl (CAS 19579-40-9): Bromine’s larger atomic size increases molecular weight (355.6 g/mol) and may enhance binding affinity in antimicrobial applications .

Chlorhexidine and Antimicrobial Biguanides

Chlorhexidine (CAS 55-56-1) shares a bis-biguanide structure but features a hexamethylene linker and dual para-chlorophenyl groups. Key distinctions:

- Structural Impact : Chlorhexidine’s hexamethylene chain enables membrane penetration, while its dimeric structure enhances persistence on surfaces .

Comparison with Metformin

Metformin Hydrochloride, a diabetes drug, lacks aromatic substituents, resulting in distinct pharmacological effects:

| Property | 1,5-Bis(4-chlorophenyl)biguanide HCl | Metformin HCl |

|---|---|---|

| Substituents | Para-chlorophenyl groups | None (aliphatic biguanide) |

| Molecular Weight | 358.65 g/mol | 165.62 g/mol |

| Primary Use | Antimalarial impurity | AMPK activation, glycemic control |

Biologische Aktivität

1,5-Bis(4-chlorophenyl)biguanide hydrochloride (BCB) is a synthetic compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C14H13Cl2N5·HCl

- Molecular Weight : 358.65 g/mol

- Structure : BCB features two chlorophenyl groups attached to a biguanide backbone, which enhances its biological interactions.

BCB primarily acts as an agonist at the 5-HT3 serotonin receptor , affecting neurotransmission and potentially influencing various physiological processes. Its interaction with this receptor suggests a role in modulating serotonin pathways, which are crucial in numerous biological functions.

| Mechanism | Description |

|---|---|

| Target Receptor | 5-HT3 serotonin receptor |

| Action Type | Potent agonist |

| Biological Effects | Modulation of neurotransmission |

Antimicrobial Properties

BCB exhibits notable antimicrobial activity , particularly against various bacterial strains. Research indicates that it can disrupt bacterial DNA synthesis, leading to cell death. For example, studies have shown that BCB significantly affects the integrity of bacterial DNA in Escherichia coli and Bacillus subtilis, suggesting its potential use as a disinfectant or antiseptic agent .

Antiparasitic Activity

The compound's structural similarity to proguanil, an established antimalarial drug, positions it as a candidate for antiparasitic applications. BCB has been shown to inhibit dihydrofolate reductase , an enzyme critical for nucleic acid synthesis in malaria parasites. This inhibition could lead to reduced parasite viability and offers a pathway for developing new antimalarial therapies.

Potential in Diabetes Management

Emerging studies suggest that BCB may influence glucose metabolism, indicating potential applications in diabetes management. Its effects on insulin sensitivity are under investigation, with preliminary findings suggesting it may help regulate blood sugar levels.

Case Study 1: Antimicrobial Efficacy

In a study examining the efficacy of BCB against E. coli, researchers found that concentrations as low as 0.1% could significantly reduce bacterial viability within hours. The compound's ability to alter DNA synthesis was highlighted as a key mechanism behind its bactericidal effects.

Case Study 2: Antiparasitic Activity

A comparative study on the effects of BCB and proguanil against malaria parasites demonstrated that BCB exhibited comparable inhibitory effects on dihydrofolate reductase activity. This suggests that BCB could serve as an alternative treatment option in areas where resistance to conventional antimalarials is prevalent.

Safety and Toxicology

While BCB shows promise in various applications, its safety profile requires careful evaluation. Studies have indicated that high doses can lead to adverse effects similar to those observed with other biguanides, such as gastrointestinal disturbances and potential toxicity at elevated concentrations .

Table 2: Toxicological Data Summary

| Endpoint | Observations |

|---|---|

| LD50 (rats) | Approximately 5000 mg/kg |

| Acute Toxicity | Mild to moderate effects at high doses |

| Long-term Exposure | Requires further investigation |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,5-bis(4-chlorophenyl)biguanide hydrochloride to minimize impurity formation?

- Methodological Answer : Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, pH, and stoichiometry of reactants). For example, using HPLC (High-Performance Liquid Chromatography) with UV detection can monitor intermediate steps and identify impurities like 1-(4-chlorophenyl)-3-cyanoguanidine (a common byproduct) . Purification via recrystallization or column chromatography, followed by NMR (¹H/¹³C) and mass spectrometry (MS), ensures structural fidelity. Reference standards for related compounds (e.g., Proguanil impurities) are critical for cross-validation .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- Structural Elucidation : ¹H/¹³C NMR for proton/environment mapping and FT-IR for functional group analysis (e.g., biguanide N-H stretches).

- Purity Assessment : HPLC with diode-array detection (DAD) or LC-MS to resolve co-eluting impurities. Validate methods using parameters per ICH Q2(R1) (specificity, accuracy, linearity).

- Crystallography : X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) can resolve molecular packing and hydrogen-bonding networks, as demonstrated for structurally related bis(4-chlorophenyl) compounds .

Q. How does this compound degrade under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies per ICH Q1A guidelines:

- Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Monitor degradation products (e.g., hydrolysis of biguanide to cyanoguanidine) via LC-MS .

- Storage Recommendations : Store at +5°C in inert, airtight containers to prevent hygroscopic degradation or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from tautomerism (e.g., biguanide ↔ imino forms) or polymorphism. Solutions include:

- Variable-Temperature NMR : To observe dynamic equilibria and assign tautomeric states.

- Computational Chemistry : DFT (Density Functional Theory) simulations (e.g., Gaussian software) to predict stable conformers and compare with experimental data .

- Orthogonal Techniques : Pair XRD (for solid-state structure) with solution-state NMR to reconcile differences .

Q. What experimental design considerations are critical for studying the biological activity of this compound?

- Methodological Answer :

- Dose-Response Studies : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to account for potential biphasic effects, as seen in related biguanides like chlorhexidine .

- Control for Contaminants : Include impurity profiling (e.g., residual solvents or synthetic intermediates) to distinguish compound-specific effects from artifacts .

- Mechanistic Probes : Pair enzymatic assays (e.g., inhibition of microbial dehydrogenases) with cellular uptake studies (e.g., fluorescent tagging) to elucidate mode of action .

Q. How can researchers address challenges in quantifying this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) to isolate the compound from biological fluids or environmental samples.

- Detection Limits : Enhance sensitivity via derivatization (e.g., dansyl chloride for fluorescence detection) or advanced MS techniques (e.g., MRM in tandem MS) .

- Matrix Effects : Validate recovery rates using spiked samples and internal standards (e.g., deuterated analogs) .

Q. What strategies mitigate inconsistencies in crystallographic data for structurally related biguanides?

- Methodological Answer :

- Twinned Crystals : Employ SHELXD for structure solution and refine using SHELXL with TWIN/BASF commands to model twin domains .

- Disorder Modeling : Use PART instructions in SHELXL to resolve disordered chlorophenyl groups or solvent molecules .

- Cross-Validation : Compare unit cell parameters with Cambridge Structural Database (CSD) entries to identify polymorphic variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.